2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a benzofuran moiety, a sulfamoyl group, and a phenoxyacetamide structure
Mechanism of Action
Target of Action
The primary target of 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide is currently unknown
Mode of Action
It is known that the compound contains a 2,3-dihydrobenzofuran moiety, which has been found to exhibit inhibitory activity against acetylcholinesterase (ache) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkene under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzofuran derivative with a sulfonamide in the presence of a base such as triethylamine.
Attachment of the Phenoxyacetamide: The final step involves the coupling of the sulfamoyl-substituted benzofuran with 4-hydroxyphenoxyacetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium carbonate, in polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)ethanol
- 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)propanoic acid
- 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)butanamide
Uniqueness
The uniqueness of 2-(4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenoxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(10-14-2-7-18-15(11-14)8-9-25-18)21-27(23,24)17-5-3-16(4-6-17)26-12-19(20)22/h2-7,11,13,21H,8-10,12H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKDYMBJUFRRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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